4,4,5,5,6,6,6-heptafluorohexanoic acid

描述

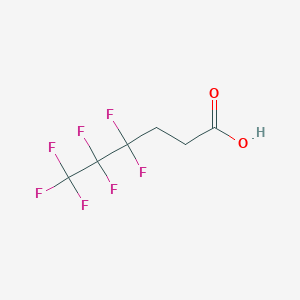

Structure

3D Structure

属性

IUPAC Name |

4,4,5,5,6,6,6-heptafluorohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F7O2/c7-4(8,2-1-3(14)15)5(9,10)6(11,12)13/h1-2H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISFKSWMQWIRDNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(C(F)(F)F)(F)F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379268 | |

| Record name | 3:3 Fluorotelomer carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356-02-5 | |

| Record name | 3:3 Fluorotelomer carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 356-02-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4,4,5,5,6,6,6-Heptafluorohexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4,5,5,6,6,6-Heptafluorohexanoic acid, also known as 3:3 fluorotelomer carboxylic acid (3:3 FTCA), is a short-chain per- and polyfluoroalkyl substance (PFAS) of growing interest in environmental science and toxicology.[1] Its unique chemical structure, featuring a partially fluorinated tail, imparts distinct physical and chemical properties that influence its environmental fate, biological interactions, and potential toxicological effects. This guide provides a comprehensive overview of the chemical properties of this compound, tailored for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various experimental and environmental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅F₇O₂ | [2][3] |

| Molecular Weight | 242.09 g/mol | [2] |

| CAS Number | 356-02-5 | [2] |

| Appearance | Low melting solid | [4] |

| Melting Point | 38 °C | [4] |

| Boiling Point | 77-78 °C at 4 mmHg | [4] |

| Density (predicted) | 1.508 ± 0.06 g/cm³ | [4] |

| pKa | 4.18 at 25 °C | [4] |

| Solubility | Soluble in chloroform (B151607) and methanol. | [4] |

Chemical Reactivity and Stability

This compound, like other perfluorinated carboxylic acids (PFCAs), is characterized by high thermal and chemical stability due to the strength of the carbon-fluorine bond.

Thermal Decomposition: Studies on the thermal decomposition of PFCAs indicate that they degrade at high temperatures. The decomposition mechanism is believed to involve the elimination of hydrogen fluoride (B91410) (HF) from the carboxylic acid head group, leading to the formation of a short-lived perfluorinated α-lactone intermediate. This intermediate can then decompose into a perfluorinated acyl fluoride and carbon monoxide, effectively shortening the perfluoroalkyl chain by one carbon atom. In the presence of water vapor, the acyl fluoride can hydrolyze back to a shorter-chain PFCA. This process can repeat, leading to the progressive breakdown of the molecule.

Reactivity with Acids and Bases: As a carboxylic acid, this compound will react with bases to form the corresponding carboxylate salt and water. The acidity of the carboxylic proton is influenced by the electron-withdrawing effect of the neighboring fluorinated alkyl chain. It is generally stable in the presence of strong acids, a characteristic of many fluorinated organic compounds.

Experimental Protocols

Representative Synthesis of this compound

The following is a representative protocol for the synthesis of a fluorotelomer carboxylic acid, adapted from general methods for this class of compounds.

Reaction: Oxidation of the corresponding 4,4,5,5,6,6,6-heptafluorohexan-1-ol (B1305497).

Materials:

-

4,4,5,5,6,6,6-heptafluorohexan-1-ol

-

Jones reagent (chromium trioxide in sulfuric acid and water) or another suitable oxidizing agent

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Deionized water

-

Sodium bicarbonate solution (saturated)

-

Hydrochloric acid (concentrated)

Procedure:

-

Dissolve 4,4,5,5,6,6,6-heptafluorohexan-1-ol in acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the flask in an ice bath.

-

Slowly add Jones reagent dropwise to the stirred solution. The reaction is exothermic and the temperature should be maintained below 20 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

-

Quench the reaction by the addition of isopropanol (B130326) until the orange color of Cr(VI) disappears.

-

Pour the reaction mixture into a separatory funnel containing deionized water and diethyl ether.

-

Separate the aqueous and organic layers. Extract the aqueous layer twice more with diethyl ether.

-

Combine the organic extracts and wash with a saturated sodium bicarbonate solution.

-

Carefully acidify the aqueous bicarbonate layer with concentrated hydrochloric acid to a pH of approximately 1-2.

-

Extract the acidified aqueous layer three times with diethyl ether.

-

Combine the final organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

Purification of this compound

A general procedure for the purification of a solid carboxylic acid is provided below.

Method: Recrystallization

Materials:

-

Crude this compound

-

A suitable solvent system (e.g., a mixture of a good solvent like chloroform and a poor solvent like hexane)

Procedure:

-

Dissolve the crude this compound in a minimal amount of the hot "good" solvent.

-

If necessary, filter the hot solution to remove any insoluble impurities.

-

Slowly add the "poor" solvent to the hot solution until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent mixture.

-

Dry the crystals under vacuum to remove any residual solvent. The purity can be assessed by measuring the melting point and by spectroscopic methods.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two main signals corresponding to the two methylene (B1212753) groups (-CH₂-) in the non-fluorinated portion of the molecule. The methylene group adjacent to the carboxylic acid (at position 2) would appear as a triplet at a lower field (higher ppm) due to the deshielding effect of the carbonyl group. The methylene group at position 3 would also appear as a triplet, but at a higher field (lower ppm), coupled to the adjacent methylene protons. The carboxylic acid proton would likely appear as a broad singlet at a very low field (typically >10 ppm).

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the six carbon atoms. The carbonyl carbon of the carboxylic acid would be the most downfield signal (typically >170 ppm). The two methylene carbons would appear in the aliphatic region, with the carbon at position 2 being more downfield than the carbon at position 3. The fluorinated carbons would exhibit complex splitting patterns due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show three distinct signals for the three different fluorine environments (-CF₂- at position 4, -CF₂- at position 5, and -CF₃ at position 6). The terminal trifluoromethyl group (-CF₃) would likely appear as a triplet, coupled to the adjacent difluoromethylene group. The two difluoromethylene groups would show more complex splitting patterns due to coupling with each other and with the terminal -CF₃ group. The chemical shifts would be in the typical range for perfluoroalkyl chains.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

-

A very broad O-H stretching band from the carboxylic acid dimer, typically in the range of 3300-2500 cm⁻¹.

-

A strong C=O stretching band from the carbonyl group of the carboxylic acid, expected around 1710 cm⁻¹ for the hydrogen-bonded dimer.

-

Strong and complex C-F stretching bands in the region of 1300-1100 cm⁻¹, which are characteristic of fluorinated compounds.

-

C-H stretching bands for the methylene groups around 2950 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of this compound (MW = 242.09) would show a molecular ion peak (M⁺) under appropriate ionization conditions. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). For fluorinated compounds, fragmentation of the fluorinated alkyl chain is also expected, leading to a series of characteristic fragment ions.

Experimental Workflow Visualization

The following diagram illustrates a typical analytical workflow for the quantification of this compound in a biological matrix such as human serum. This workflow is crucial for exposure assessment and toxicological studies.

Caption: Workflow for PFAS analysis in serum.

Biological Interactions

This compound, as a member of the PFAS family, has been shown to interact with biological macromolecules. A notable interaction is its binding to human serum albumin (HSA), the primary transport protein in the blood. This binding is thought to influence the toxicokinetics of the compound, including its distribution and elimination half-life in the body. The interaction is driven by both hydrophobic interactions between the fluorinated tail and nonpolar regions of the protein, and electrostatic interactions involving the carboxylic acid headgroup.

The following diagram illustrates a general workflow for studying the interaction between a PFAS compound like this compound and a protein such as HSA.

Caption: Workflow for PFAS-protein binding studies.

References

Synthesis of 4,4,5,5,6,6,6-Heptafluorohexanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4,5,5,6,6,6-Heptafluorohexanoic acid, also known by its synonym 3:3 fluorotelomer carboxylic acid (3:3 FTCA), is a fluorinated organic compound of significant interest in various fields, including materials science, environmental science, and pharmaceutical development. Its unique properties, derived from the presence of a partially fluorinated alkyl chain, make it a valuable building block and a subject of study for its environmental fate and toxicological profile. This technical guide provides an in-depth overview of a plausible synthesis pathway for this compound, including detailed experimental protocols and data presentation.

Core Synthesis Pathway: A Two-Step Approach

A common and effective strategy for the synthesis of this compound involves a two-step process:

-

Radical Addition: A free-radical initiated addition of a perfluoroalkyl iodide to an alkene.

-

Oxidation: Subsequent oxidation of the resulting intermediate to the desired carboxylic acid.

This pathway is advantageous as it utilizes readily available starting materials and employs well-established reaction mechanisms.

Step 1: Radical Addition of 1-Iodoheptafluoropropane to Allyl Alcohol

The initial step involves the radical addition of 1-iodoheptafluoropropane to allyl alcohol. This reaction forms the carbon-carbon bond that constitutes the backbone of the target molecule.

Reaction Scheme:

Caption: Radical addition of 1-iodoheptafluoropropane to allyl alcohol.

Experimental Protocol:

A detailed experimental protocol for this step is outlined below, based on established procedures for similar radical additions.

| Parameter | Value/Description |

| Reactants | 1-Iodoheptafluoropropane, Allyl Alcohol |

| Initiator | Azobisisobutyronitrile (AIBN) |

| Solvent | An inert solvent such as acetonitrile (B52724) or tert-butanol |

| Molar Ratio | 1-Iodoheptafluoropropane : Allyl Alcohol : AIBN (e.g., 1 : 1.2 : 0.05) |

| Temperature | 70-90 °C |

| Reaction Time | 4-8 hours |

| Work-up | 1. The reaction mixture is cooled to room temperature. 2. The solvent is removed under reduced pressure. 3. The crude product is purified by vacuum distillation or column chromatography. |

Quantitative Data:

| Metric | Typical Value |

| Yield | 70-85% |

| Purity (of Intermediate) | >95% (after purification) |

Step 2: Oxidation of 4,4,5,5,6,6,6-Heptafluoro-1-iodohexan-2-ol

The intermediate alcohol is then oxidized to the final carboxylic acid product. A variety of oxidizing agents can be employed for this transformation.

Reaction Scheme:

Caption: Oxidation of the intermediate to the final product.

Experimental Protocol:

The following protocol outlines a general procedure for the oxidation step.

| Parameter | Value/Description |

| Reactant | 4,4,5,5,6,6,6-Heptafluoro-1-iodohexan-2-ol |

| Oxidizing Agent | Potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in H₂SO₄/acetone) |

| Solvent | Acetone (for Jones reagent) or a water/acetone mixture (for KMnO₄) |

| Temperature | 0 °C to room temperature |

| Reaction Time | 2-6 hours |

| Work-up | 1. The reaction is quenched (e.g., with isopropanol (B130326) for Jones reagent, or sodium bisulfite for KMnO₄). 2. The mixture is extracted with a suitable organic solvent (e.g., diethyl ether). 3. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. 4. The crude product is purified by recrystallization or distillation. |

Quantitative Data:

| Metric | Typical Value |

| Yield | 60-80% |

| Purity (Final Product) | >98% (after purification) |

Alternative Synthesis Pathway: Telomerization and Oxidation

An alternative industrial-scale synthesis often involves the telomerization of tetrafluoroethylene (B6358150) (TFE) with a perfluoroalkyl iodide, followed by a series of transformations.

Logical Workflow:

Caption: Telomerization-based synthesis workflow.

This method produces a mixture of fluorotelomer products with varying chain lengths, which then require separation to isolate the desired this compound.

Conclusion

The synthesis of this compound can be effectively achieved through a two-step process involving radical addition and subsequent oxidation. This method offers good yields and high purity, making it suitable for laboratory-scale synthesis. For larger-scale industrial production, telomerization-based routes are often employed. The choice of synthesis pathway will depend on the desired scale, purity requirements, and available starting materials. This guide provides the foundational knowledge for researchers and professionals to approach the synthesis of this important fluorinated compound.

3:3 fluorotelomer carboxylic acid (3:3 FTCA) structure

An In-depth Technical Guide to 3:3 Fluorotelomer Carboxylic Acid (3:3 FTCA)

Introduction

3:3 Fluorotelomer Carboxylic Acid (3:3 FTCA) is a member of the vast family of per- and polyfluoroalkyl substances (PFAS), synthetic compounds characterized by their extreme persistence in the environment, leading to their designation as "forever chemicals".[1] Specifically, 3:3 FTCA is a polyfluoroalkyl substance, meaning it has a carbon chain that is partially, but not fully, fluorinated.[2][3] It is recognized as an environmental contaminant found in various matrices, including sea and river water, and is a metabolic and environmental breakdown product of larger, more complex fluorotelomer-based compounds used in industrial and commercial applications.[2][3][4] This guide provides a detailed overview of the chemical structure, properties, analytical protocols, and known biological pathways of 3:3 FTCA for researchers and professionals in drug development and environmental science.

Chemical Structure and Properties

3:3 FTCA, with the IUPAC name 4,4,5,5,6,6,6-heptafluorohexanoic acid, is a medium-chain fatty acid.[5] Its structure consists of a three-carbon perfluorinated tail attached to a three-carbon carboxylic acid moiety.[5] This unique structure imparts specific chemical and physical properties that influence its environmental fate and biological interactions.

Data Presentation: Physicochemical Properties

The key identifiers and computed properties for 3:3 FTCA are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| IUPAC Name | This compound | [2][5] |

| Common Synonyms | 3:3 FTCA, 2H,2H,3H,3H-Perfluorohexanoic acid, 3-Perfluoropropyl Propanoic Acid | [2][5][6][7] |

| CAS Number | 356-02-5 | [2][5][6][7] |

| Molecular Formula | C₆H₅F₇O₂ | [2][5][6][7] |

| Molecular Weight | 242.09 g/mol | [5][6][7] |

| Canonical SMILES | O=C(O)CCC(F)(F)C(F)(F)C(F)(F)F | [2][6] |

| InChI | InChI=1S/C6H5F7O2/c7-4(8,2-1-3(14)15)5(9,10)6(11,12)13/h1-2H2,(H,14,15) | [2][5] |

| InChIKey | ISFKSWMQWIRDNC-UHFFFAOYSA-N | [2][5] |

| Solubility | Soluble in Chloroform, Methanol (B129727), and Ethanol. | [2] |

| Purity (Commercial) | ≥95% | [2] |

Visualization: Chemical Structure of 3:3 FTCA

Caption: 2D structure of this compound (3:3 FTCA).

Experimental Protocols

Protocol 1: Analysis of 3:3 FTCA in Environmental Samples

The standard method for the detection and quantification of 3:3 FTCA in aqueous, soil, and tissue samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][9] EPA Method 1633A provides a framework for solid samples like soil and tissue.[10] The general workflow involves sample extraction, cleanup, and instrumental analysis.

Methodology:

-

Sample Preparation & Fortification:

-

Aqueous samples are typically dechlorinated and preserved.[8]

-

Soil and tissue samples undergo homogenization.[10]

-

Prior to extraction, all samples are fortified with a known quantity of an isotopically labeled internal standard (e.g., ¹³C-labeled PFCA) to ensure accurate quantification via the isotope dilution technique.[8]

-

-

Extraction:

-

Aqueous Samples: Solid-Phase Extraction (SPE) is commonly used. The sample is passed through an SPE cartridge (e.g., containing coconut charcoal or other sorbent), which retains the PFAS analytes.[8]

-

Solid Samples (Soil/Tissue): Automated solvent extraction systems can be utilized. The sample is extracted with a suitable solvent (e.g., methanol or acetonitrile) under elevated temperature and pressure to enhance efficiency.[10]

-

-

Elution and Cleanup:

-

The analytes are eluted from the SPE cartridge or extraction cell using a small volume of solvent, such as dichloromethane (B109758) or methanol.[8][10]

-

The extract may undergo a cleanup step using carbon or other materials to remove interfering matrix components.[8]

-

-

LC-MS/MS Analysis:

-

An aliquot of the final extract is injected into a liquid chromatograph equipped with a C18 or similar analytical column.[8]

-

The analytes are separated based on their retention time.

-

The eluent is introduced into a tandem mass spectrometer (MS/MS), which identifies and quantifies the analytes by comparing their mass spectra and retention times to those of certified reference standards.[8][9]

-

Visualization: Analytical Workflow for 3:3 FTCA

References

- 1. chemviron.eu [chemviron.eu]

- 2. caymanchem.com [caymanchem.com]

- 3. Guide to per- and polyfluoroalkyl substances (PFAS) sampling within Natural Resource Damage Assessment and Restoration [pubs.usgs.gov]

- 4. scholars.unh.edu [scholars.unh.edu]

- 5. 3:3 Fluorotelomer carboxylic acid | C6H5F7O2 | CID 2774909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. ULM-11532-1.2 - 2H,2H,3H,3H-Perfluorohexanoic acid (3:3 FTCA) (unlabeled) 100 µg/mL in MeOH [isotope.com]

- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 9. PFAS Analysis by ASTM D8421-22 for Aqueous Samples [de.restek.com]

- 10. cem.de [cem.de]

An In-depth Technical Guide on the Biodegradation of 4,4,5,5,6,6,6-heptafluorohexanoic Acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct research on the biodegradation of 4,4,5,5,6,6,6-heptafluorohexanoic acid (HFHxA) is limited in publicly available scientific literature. This guide synthesizes information from studies on structurally similar per- and polyfluoroalkyl substances (PFAS), particularly other short-chain perfluorocarboxylic acids (PFCAs) and fluorotelomer carboxylic acids (FTCAs), to infer potential biodegradation pathways, experimental protocols, and analytical methodologies.

Introduction to this compound (HFHxA)

This compound, also known as a 3:3 fluorotelomer carboxylic acid, is a polyfluorinated compound.[1] Like other PFAS, its chemical stability, stemming from the high strength of the carbon-fluorine bond, makes it resistant to degradation.[2] Understanding the potential for biodegradation of such "forever chemicals" is crucial for assessing their environmental fate and developing remediation strategies.

Microbial Degradation of Structurally Similar PFAS

While specific data for HFHxA is scarce, research on other PFCAs and FTCAs provides insights into potential microbial degradation mechanisms. Generally, polyfluoroalkyl substances are considered more susceptible to microbial attack than perfluoroalkyl compounds.[3]

A study on C7-C10 PFCAs using Pseudomonas mosselii strain 5(3) demonstrated the potential for biodegradation, with perfluorohexanoic acid (PFHxA) being a common final degradation product.[2] The degradation of these longer-chain PFCAs proceeded through cycles of cleaving CF₂ groups.[2] Another study involving municipal activated sludge showed significant fluoride (B91410) release from 6:2 FTCA, indicating C-F bond cleavage, with the formation of shorter-chain PFCAs like PFHxA, perfluoropentanoic acid (PFPeA), and perfluorobutanoic acid (PFBA).[4]

The likelihood of PFAS biotransformation has been observed to be higher under aerobic conditions and with defined or axenic microbial cultures.[5][6]

Table 1: Summary of Quantitative Data on the Biodegradation of Structurally Similar PFAS

| Compound | Microorganism/System | Incubation Time | Degradation/Transformation (%) | Fluoride Release | Key Transformation Products | Reference |

| Perfluorooctanoic acid (PFOA) | Acidimicrobium sp. strain A6 enrichment culture | 100 days | ~50% (from 0.12 mM initial concentration) | Not specified | Shorter-chain PFCAs | [6] |

| Perfluorooctanoic acid (PFOA) | Acidimicrobium sp. strain A6 pure culture | 100 days | ~33% (from 0.08 mM initial concentration) | Not specified | Not specified | [6] |

| Perfluorooctanoic acid (PFOA) | Laccase from Agaricus bisporus with HBT mediator | 55 days | Up to 95% defluorination | Detected | Shorter carbon-chain PFCAs, partially fluorinated alcohols and aldehydes | [7] |

| C7-C10 PFCAs | Pseudomonas mosselii strain 5(3) | 7 days | Complete | Detected | Perfluorohexanoic acid (PFHxA) | [2] |

| 6:2 Fluorotelomer carboxylic acid (6:2 FTCA) | Municipal activated sludge | 7 days | Significant removal | 0.56 - 1.83 F⁻/molecule | 6:2 FTUCA, PFHxA, PFPeA, PFBA | [4] |

| 5:3 Fluorotelomer carboxylic acid (5:3 FTCA) | Municipal activated sludge | 7 days | 25 - 68% | 0.01 - 0.09 F⁻/molecule | Defluorinated 5:3 FTUCA | [4] |

Postulated Biodegradation Pathway for HFHxA

Based on the degradation mechanisms observed for other short-chain PFCAs and FTCAs, a plausible biodegradation pathway for HFHxA would likely involve initial enzymatic attack on the non-fluorinated portion of the molecule, followed by defluorination.

Caption: Postulated biodegradation pathway for HFHxA.

Experimental Protocols for Studying HFHxA Biodegradation

The following outlines a generalized experimental protocol for investigating the biodegradation of HFHxA in a laboratory setting.

4.1. Microcosm Setup

-

Culture Media: Prepare a suitable basal salt medium. The composition should be tailored to the specific microorganisms being used (e.g., activated sludge community, isolated bacterial strain).

-

Inoculum: Use an appropriate microbial source, such as activated sludge from a wastewater treatment plant or a pure culture of a known PFAS-degrading microorganism.

-

HFHxA Spiking: Spike the microcosms with a known concentration of HFHxA. It is advisable to use a concentration range that is environmentally relevant and also detectable by analytical instrumentation.

-

Controls:

-

Abiotic Control: A sterile microcosm containing the medium and HFHxA but no inoculum to account for any abiotic degradation.

-

Biotic Control (without HFHxA): A microcosm with the inoculum and medium but without HFHxA to monitor background microbial activity.

-

-

Incubation: Incubate the microcosms under controlled conditions (e.g., temperature, pH, aerobic/anaerobic).

4.2. Sampling and Analysis

-

Sampling: Collect aqueous samples from the microcosms at regular time intervals.

-

Sample Preparation: Centrifuge or filter the samples to remove biomass. The supernatant is then used for chemical analysis.

-

Analytical Methods:

-

HFHxA and Metabolite Analysis: Use Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight High-Resolution Mass Spectrometry (UPLC-QTOF-HRMS) to quantify the parent compound and identify potential transformation products.

-

Fluoride Analysis: Use an ion chromatograph to measure the concentration of fluoride ions, which is a direct indicator of defluorination.

-

Caption: General experimental workflow for HFHxA biodegradation studies.

Enzymatic Degradation

While microbial degradation is a key focus, the direct use of enzymes for PFAS degradation is also an area of research. For instance, laccase from Agaricus bisporus, in the presence of a mediator, has been shown to degrade PFOA.[7] This suggests that enzymatic systems could potentially be developed for the degradation of HFHxA. The mechanism would likely involve oxidative processes.

Challenges and Future Perspectives

The primary challenge in the biodegradation of HFHxA and other PFAS is the stability of the C-F bond. Research efforts should focus on:

-

Identifying and isolating novel microorganisms with the ability to degrade short-chain PFAS.

-

Understanding the enzymatic machinery responsible for C-F bond cleavage.

-

Optimizing bioremediation conditions to enhance degradation rates.

-

Investigating the formation of transformation products to ensure complete mineralization and avoid the creation of other persistent and toxic compounds.

References

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. Biodegradation Potential of C7-C10 Perfluorocarboxylic Acids and Data from the Genome of a New Strain of Pseudomonas mosselii 5(3) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Review: Per- and Polyfluoroalkyl Substances—Biological Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchwith.njit.edu [researchwith.njit.edu]

- 5. researchgate.net [researchgate.net]

- 6. Biotransforming the “Forever Chemicals”: Trends and Insights from Microbiological Studies on PFAS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Toxicological Profile of 4,4,5,5,6,6,6-heptafluorohexanoic Acid: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive toxicological profile of 4,4,5,5,6,6,6-heptafluorohexanoic acid (CAS RN: 356-02-5), a partially fluorinated carboxylic acid also known as 3:3 fluorotelomer carboxylic acid (3:3 FTCA). Due to the expanding use of fluorotelomer-based products, understanding the toxicological properties of their degradation products, such as 3:3 FTCA, is of critical importance. This document synthesizes the available data on its physicochemical properties, toxicokinetics, and toxicological endpoints. A notable scarcity of traditional in-vivo toxicity studies necessitates a focus on new approach methodologies, including transcriptomic analysis, to characterize its potential hazards. All quantitative data are presented in tabular format for clarity, and key experimental methodologies are detailed. Visual diagrams are provided to illustrate experimental workflows.

Chemical Identity and Physicochemical Properties

This compound is a medium-chain fatty acid and a member of the class of per- and polyfluoroalkyl substances (PFAS).[1] It is recognized as a degradation product of larger fluorotelomer-based compounds.[2][3][4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Registry Number | 356-02-5 | [6][7][8][9] |

| Molecular Formula | C₆H₅F₇O₂ | [6][7][9] |

| Molecular Weight | 242.09 g/mol | [6][7][8][9] |

| Synonyms | 3:3 Fluorotelomer carboxylic acid (3:3 FTCA), 2H,2H,3H,3H-Perfluorohexanoic acid, 3-Perfluoropropyl Propanoic Acid | [6][7][8][9] |

| Melting Point | 38 °C | [9] |

| Boiling Point | 77-78 °C at 4 mm Hg | [9] |

| Density (Predicted) | 1.508 ± 0.06 g/cm³ | [9] |

| pKa | 4.18 (at 25 °C) | [9] |

| Solubility | Soluble in Chloroform and Methanol | [9] |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Specific ADME studies for this compound are limited. However, general characteristics of PFAS suggest that it binds to proteins, including the primary human serum transport protein, albumin (HSA).[10] This binding affinity influences its distribution and retention in the body. Research on other fluorotelomer carboxylic acids (FTCAs) indicates that they are intermediates in the degradation of larger fluorotelomer alcohols.[11] Some studies suggest that FTCAs can undergo further biotransformation.[2][12]

Toxicological Endpoints

Transcriptomic Dose-Response Assessment

In the absence of traditional toxicity data, the U.S. Environmental Protection Agency (EPA) has utilized a new approach methodology, the EPA Transcriptomic Assessment Process (ETAP), to assess the potential health impacts of 3:3 FTCA.[17] This process uses short-term in-vivo studies to measure changes in gene expression across multiple tissues in response to chemical exposure, thereby identifying a transcriptomic point of departure (POD). This POD represents the dose at which no significant transcriptional changes indicative of potential toxicity are observed.[17]

Table 2: Transcriptomic Point of Departure for 3:3 FTCA

| Study Type | Species | Point of Departure (POD) - Animal | Human Equivalent Dose (HED) | Reference |

| Transcriptomic Assessment (ETAP) | Rat (Sprague Dawley) | Not specified in abstract | 0.00235 mg/kg-day | [17] |

This transcriptomic assessment provides a valuable, health-protective screening-level toxicological value for 3:3 FTCA, suggesting that at very low doses, the likelihood of adverse health effects is minimal.

Experimental Protocols

EPA Transcriptomic Assessment Process (ETAP) for 3:3 FTCA

The following methodology is based on the general description of the ETAP protocol used for assessing 3:3 FTCA.[17][18]

Objective: To determine a transcriptomic point of departure for 3:3 FTCA by assessing dose-responsive changes in gene expression in a rodent model.

Experimental Design:

-

Animal Model: Adult male and female Sprague Dawley rats were used.[17][18]

-

Acclimation: Animals were acclimated for a standard period (e.g., ≥5 days) before dosing.[18]

-

Dosing:

-

Tissue Collection: Following the 5-day dosing period, animals were euthanized, and twelve tissues were collected for analysis.[17]

-

Transcriptomic Analysis:

-

RNA is extracted from the collected tissues.

-

Gene expression profiling is conducted using microarray or RNA-sequencing technologies.

-

Bioinformatic analysis is performed to identify genes and pathways that are significantly altered in a dose-dependent manner.

-

-

Point of Departure (POD) Determination:

-

Benchmark dose (BMD) modeling is applied to the transcriptomic data to determine the dose at which a specified change in gene expression occurs.

-

The ETAP point of departure is established based on the lowest dose that causes coordinated transcriptional changes, indicating a potential for adverse health effects.[17]

-

-

Human Equivalent Dose (HED) Calculation: The animal-derived POD is allometrically scaled to derive a human equivalent dose.[17]

Mechanism of Action & Signaling Pathways

The specific molecular mechanisms of action and signaling pathways affected by this compound have not been fully elucidated. The transcriptomic data from the ETAP study indicates that exposure leads to coordinated changes in gene expression, suggesting interference with cellular signaling, but does not pinpoint a specific pathway.[17] The binding of 3:3 FTCA to serum albumin suggests that a primary mechanism involves its distribution and transport within the body, potentially influencing the availability of endogenous molecules or acting as a carrier for other substances.[10] Further research is required to identify specific receptor interactions or signaling cascades that are perturbed by this compound.

Summary and Conclusion

The toxicological profile of this compound (3:3 FTCA) is currently characterized by a significant lack of traditional toxicity studies. The primary available quantitative toxicological value is a human equivalent dose of 0.00235 mg/kg-day, derived from a transcriptomic assessment, which serves as a health-protective screening value. Physicochemical data and safety information classify it as a corrosive substance that causes severe skin and eye damage. Its toxicokinetics are presumed to be influenced by its binding to serum albumin.

For professionals in research and drug development, it is crucial to recognize the data gaps for this compound. While the transcriptomic data provides a valuable point of reference, it does not replace the need for further studies to investigate specific organ toxicities, chronic effects, and detailed mechanisms of action. The provided experimental protocol for the ETAP study serves as a model for modern toxicological evaluation in the absence of extensive historical data. Future research should aim to fill the existing data gaps to allow for a more complete risk assessment.

References

- 1. This compound | 356-02-5 [chemicalbook.com]

- 2. scholars.unh.edu [scholars.unh.edu]

- 3. Guide to per- and polyfluoroalkyl substances (PFAS) sampling within Natural Resource Damage Assessment and Restoration [pubs.usgs.gov]

- 4. health.hawaii.gov [health.hawaii.gov]

- 5. esaa.org [esaa.org]

- 6. scbt.com [scbt.com]

- 7. 356-02-5|this compound| Ambeed [ambeed.com]

- 8. 3:3 Fluorotelomer carboxylic acid | C6H5F7O2 | CID 2774909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. vliz.be [vliz.be]

- 12. digitalcommons.njit.edu [digitalcommons.njit.edu]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 15. combi-blocks.com [combi-blocks.com]

- 16. static.cymitquimica.com [static.cymitquimica.com]

- 17. Transcriptomic dose response assessment of PFAS chemicals 3:3 fluorotelomer carboxylic acid, 7:3 fluorotelomer alcohol, and perfluorohexanesulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

physical state and solubility of 4,4,5,5,6,6,6-heptafluorohexanoic acid

An In-Depth Technical Guide on the Physical State and Solubility of 4,4,5,5,6,6,6-Heptafluorohexanoic Acid

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of novel compounds is paramount. This guide provides a detailed overview of the , a fluorinated carboxylic acid of interest in various scientific domains.

Physicochemical Properties

This compound is a fluorinated organic compound with the chemical formula C₆H₅F₇O₂. Its properties are significantly influenced by the presence of the seven fluorine atoms.

Physical State

At ambient temperature, this compound exists as a low melting solid[1]. Key physical state parameters are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 242.09 g/mol | [2] |

| Appearance | Low melting solid | [1] |

| Melting Point | 38 °C | [1] |

| Boiling Point | 77-78 °C at 4 mmHg | [1] |

Solubility

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This compound exhibits solubility in certain organic solvents.

| Solvent | Solubility | Reference |

| Chloroform | Soluble | [1] |

| Methanol | Soluble | [1] |

Experimental Protocols

Standardized methods are crucial for the accurate and reproducible determination of physicochemical properties. The following sections outline the general experimental protocols applicable to the determination of the physical state and solubility of compounds like this compound.

Determination of Physical State

The physical state of a compound at ambient temperature is typically determined by visual observation. The melting and boiling points are determined using established laboratory techniques.

Melting Point Determination (Capillary Method):

-

A small, finely powdered sample of the substance is packed into a capillary tube, which is sealed at one end.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Boiling Point Determination (Distillation Method under Reduced Pressure):

Due to the relatively high boiling point of many fluorinated carboxylic acids at atmospheric pressure, distillation under reduced pressure is often employed to prevent decomposition.

-

The compound is placed in a distillation flask.

-

The apparatus is connected to a vacuum source, and the pressure is reduced to the desired level (e.g., 4 mmHg).

-

The flask is heated, and the temperature of the vapor that distills is recorded as the boiling point at that specific pressure.

Determination of Solubility (Shake-Flask Method - OECD 105)

The shake-flask method is a widely accepted technique for determining the water solubility of a substance[4][5][6][7][8].

-

An excess amount of the solid substance is added to a known volume of the solvent (e.g., water, ethanol, etc.) in a flask.

-

The flask is agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

The mixture is then allowed to stand, and the undissolved solid is separated from the solution by centrifugation or filtration.

-

The concentration of the dissolved substance in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Workflow and Logical Relationships

The determination of the physical state and solubility of a chemical compound follows a logical progression of experimental investigation.

This diagram illustrates the sequential steps involved in characterizing the physical state and solubility of a compound like this compound. The process begins with a visual assessment of the physical form, followed by the determination of its melting and boiling points. Concurrently, or subsequently, solubility studies are conducted by selecting appropriate solvents and employing the shake-flask method to determine the saturation concentration.

References

- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 2. 3:3 Fluorotelomer carboxylic acid | C6H5F7O2 | CID 2774909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Perfluorohexanoic Acid | C5F11COOH | CID 67542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. oecd.org [oecd.org]

- 5. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 6. OECD 105 - Phytosafe [phytosafe.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

Methodological & Application

Application Notes and Protocols for the Derivatization of 4,4,5,5,6,6,6-Heptafluorohexanoic Acid for GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4,5,5,6,6,6-Heptafluorohexanoic acid (HFHA) is a fluorinated carboxylic acid of interest in various fields, including environmental monitoring and pharmaceutical development. Due to its polarity and low volatility, direct analysis of HFHA by gas chromatography-mass spectrometry (GC-MS) is challenging.[1] Derivatization is a necessary sample preparation step to convert the non-volatile HFHA into a more volatile and thermally stable compound suitable for GC-MS analysis.[2][3] This document provides detailed application notes and protocols for two common derivatization techniques: esterification and silylation .

Principle of Derivatization for GC-MS

The primary goal of derivatization for GC-MS is to modify the analyte to improve its chromatographic behavior and detection.[4] For carboxylic acids like HFHA, this is typically achieved by replacing the active hydrogen in the carboxyl group with a less polar functional group. This transformation increases the volatility of the analyte, reduces its interaction with the stationary phase of the GC column, and often leads to better peak shapes and improved sensitivity.[1][3]

Derivatization Methods

Two primary methods for the derivatization of carboxylic acids for GC-MS analysis are esterification and silylation. The choice of method can depend on the sample matrix, desired sensitivity, and available reagents.

Method 1: Esterification

Esterification involves the reaction of the carboxylic acid with an alcohol in the presence of a catalyst to form an ester.[5] For HFHA, this converts the polar carboxyl group into a less polar ester group, increasing its volatility. Common esterification agents include alcohols with an acid catalyst (e.g., BF3-Methanol) or alkylating agents like benzyl (B1604629) bromide.

Method 2: Silylation

Silylation is a widely used derivatization technique where the active hydrogen of the carboxyl group is replaced by a trimethylsilyl (B98337) (TMS) group.[6][7] Silylating reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), are highly effective and produce derivatives that are amenable to GC-MS analysis.[4]

Experimental Protocols

Protocol 1: Esterification of HFHA using BF3-Methanol

This protocol describes the formation of the methyl ester of HFHA.

Materials:

-

This compound (HFHA) standard

-

Boron trifluoride-methanol (BF3-Methanol) solution (14% w/v)

-

Methanol (B129727), anhydrous

-

Hexane (B92381), GC grade

-

Sodium sulfate (B86663), anhydrous

-

Saturated sodium chloride solution

-

Deionized water

-

Reaction vials (2 mL) with PTFE-lined caps

-

Heating block or water bath

-

Vortex mixer

-

Pipettes and syringes

Procedure:

-

Sample Preparation:

-

Accurately weigh a known amount of HFHA standard and dissolve it in a suitable solvent (e.g., methanol or methyl tert-butyl ether) to prepare a stock solution.

-

For aqueous samples, perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the HFHA and transfer it to an organic solvent. Ensure the final extract is dried over anhydrous sodium sulfate.

-

-

Derivatization Reaction:

-

Pipette 100 µL of the HFHA solution into a 2 mL reaction vial.

-

Add 250 µL of BF3-Methanol solution to the vial.

-

Securely cap the vial and vortex for 30 seconds.

-

Heat the vial at 60°C for 30 minutes in a heating block or water bath.[8]

-

-

Extraction of the Derivative:

-

Allow the vial to cool to room temperature.

-

Add 1 mL of deionized water and 500 µL of hexane to the vial.

-

Vortex vigorously for 1 minute.

-

Centrifuge briefly to separate the layers.

-

Carefully transfer the upper hexane layer containing the HFHA-methyl ester to a clean vial.

-

-

Sample Cleanup (Optional):

-

If necessary, pass the hexane extract through a small column containing anhydrous sodium sulfate to remove any residual water.

-

-

GC-MS Analysis:

-

Inject 1 µL of the final hexane solution into the GC-MS system.

-

Protocol 2: Silylation of HFHA using BSTFA

This protocol details the formation of the trimethylsilyl (TMS) ester of HFHA.

Materials:

-

This compound (HFHA) standard

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

-

Pyridine (B92270) or Acetonitrile, anhydrous

-

Reaction vials (2 mL) with PTFE-lined caps

-

Heating block or water bath

-

Vortex mixer

-

Pipettes and syringes

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of HFHA in an anhydrous solvent such as pyridine or acetonitrile.

-

It is critical to ensure that the sample is free of water, as moisture will deactivate the silylating reagent.[9] Samples can be dried under a stream of nitrogen or by lyophilization.

-

-

Derivatization Reaction:

-

Pipette 100 µL of the anhydrous HFHA solution into a 2 mL reaction vial.

-

Add 100 µL of BSTFA (+1% TMCS) to the vial.[9]

-

Securely cap the vial and vortex for 30 seconds.

-

Heat the vial at 70°C for 60 minutes in a heating block or water bath.

-

-

GC-MS Analysis:

-

Allow the vial to cool to room temperature.

-

The reaction mixture can be directly injected into the GC-MS.

-

Inject 1 µL of the derivatized sample.

-

Data Presentation

The following tables summarize the expected quantitative data for the derivatization and analysis of fluoroalkanoic acids, which can be extrapolated for HFHA.

Table 1: Comparison of Derivatization Methods for Fluoroalkanoic Acids

| Parameter | Esterification (BF3-Methanol) | Silylation (BSTFA) | Amidation (Aniline) |

| Reagent | BF3-Methanol | BSTFA + 1% TMCS | Thionyl chloride, Aniline |

| Reaction Time | 30-60 min | 60 min | 60 min |

| Reaction Temp. | 60-80°C | 70°C | 60°C |

| Relative Yield | Good | Excellent | Good |

| Derivative Stability | Stable | Moderately Stable (moisture sensitive) | Very Stable |

| LODs (for C4-C12 PFCAs) | 1.14–6.32 µg/L[10] | Not specified | 1.14–6.32 µg/L[10] |

| Recoveries (for C4-C12 PFCAs) | Not specified | Not specified | 57-117%[10] |

Table 2: GC-MS Parameters for Analysis of Derivatized HFHA

| Parameter | Recommended Setting |

| GC Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250°C |

| Injection Mode | Splitless |

| Oven Program | Initial 50°C for 2 min, ramp to 250°C at 10°C/min, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| MS Transfer Line Temp. | 280°C |

| Ion Source Temperature | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 50-500 |

Mandatory Visualization

Caption: General workflow for the derivatization and GC-MS analysis of HFHA.

Caption: Logical relationship of HFHA derivatization for GC-MS analysis.

Conclusion

The derivatization of this compound through either esterification or silylation is a crucial step for its successful analysis by GC-MS. The protocols provided offer robust methods for converting HFHA into a volatile derivative, thereby enabling sensitive and reliable quantification. The choice between esterification and silylation will depend on the specific requirements of the analysis, including sample matrix and desired stability of the derivative. Proper optimization of the reaction conditions and GC-MS parameters is essential for achieving accurate and reproducible results.

References

- 1. researchgate.net [researchgate.net]

- 2. Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Sample stacking with in-column silylation for less volatile polar compounds using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. gcms.cz [gcms.cz]

- 7. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. mdpi.com [mdpi.com]

Application Note: Solid-Phase Extraction of 4,4,5,5,6,6,6-Heptafluorohexanoic Acid from Aqueous Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4,5,5,6,6,6-Heptafluorohexanoic acid is a short-chain per- and polyfluoroalkyl substance (PFAS) of emerging concern due to its persistence, mobility, and potential for adverse health effects. Accurate and sensitive quantification of this compound in various matrices is crucial for environmental monitoring, toxicological studies, and human exposure assessment. Solid-phase extraction (SPE) is a widely used technique for the selective extraction and preconcentration of PFAS from aqueous samples prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note provides a detailed protocol for the solid-phase extraction of this compound from water samples using weak anion exchange (WAX) SPE cartridges.

Principle of Weak Anion Exchange (WAX) SPE

Weak anion exchange SPE is particularly effective for the extraction of acidic compounds like this compound. The sorbent in WAX cartridges typically contains a positively charged functional group (e.g., a primary, secondary, or tertiary amine) that is protonated at a specific pH range. At a pH below the pKa of the analyte (pKa of this compound is approximately 2-3) and below the pKa of the sorbent's functional group, the analyte will be in its anionic form and the sorbent will be cationic, allowing for retention via electrostatic interactions. Elution is then achieved by using a solvent that disrupts this interaction, typically by increasing the pH to neutralize the analyte or the sorbent, or by using a solvent with a high ionic strength.

Quantitative Data Summary

The following table summarizes representative quantitative data for the analysis of short-chain perfluoroalkyl carboxylic acids (PFCAs), including compounds similar in structure and properties to this compound, using WAX SPE followed by LC-MS/MS. It is important to note that specific performance may vary depending on the exact experimental conditions, instrumentation, and matrix.

| Parameter | Typical Value | Reference Compounds | Notes |

| Recovery | 85 - 115% | Perfluorobutanoic acid (PFBA), Perfluoropentanoic acid (PFPeA) | High recovery rates are achievable with optimized WAX SPE protocols. |

| Limit of Detection (LOD) | 0.1 - 1.0 ng/L | Short-chain PFCAs | Dependent on the sensitivity of the LC-MS/MS instrument and sample volume. |

| Limit of Quantitation (LOQ) | 0.3 - 3.0 ng/L | Short-chain PFCAs | Typically 3-10 times the LOD, representing the lowest concentration that can be reliably quantified. |

| Relative Standard Deviation (RSD) | < 15% | Short-chain PFCAs | Indicates good method precision and reproducibility. |

Experimental Protocols

Materials and Reagents

-

SPE Cartridges: Weak Anion Exchange (WAX), 150 mg, 6 mL (or similar)

-

This compound standard: Analytical grade

-

Internal Standard (optional but recommended): Isotopically labeled this compound (e.g., ¹³C-labeled)

-

Methanol (B129727) (MeOH): HPLC or LC-MS grade

-

Ammonium (B1175870) hydroxide (B78521) (NH₄OH): ACS reagent grade

-

Acetic acid: Glacial, ACS reagent grade

-

Reagent water: HPLC or LC-MS grade

-

Nitrogen gas: High purity

-

Sample collection bottles: Polypropylene (B1209903) (PP) or high-density polyethylene (B3416737) (HDPE)

Sample Preparation

-

Collect water samples in clean polypropylene or HDPE bottles.

-

If residual chlorine is present, add a quenching agent such as sodium thiosulfate.

-

Store samples at 4°C and analyze as soon as possible.

-

Allow samples to equilibrate to room temperature before extraction.

-

If using an internal standard, spike the sample at this stage.

Solid-Phase Extraction Protocol

This protocol is a general guideline and may require optimization for specific sample matrices and analytical instrumentation.

-

Cartridge Conditioning:

-

Pass 5 mL of methanol through the WAX SPE cartridge.

-

Pass 5 mL of reagent water through the cartridge. Do not allow the sorbent to go dry.

-

-

Sample Loading:

-

Load the aqueous sample (e.g., 250 mL) onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

-

-

Washing:

-

Wash the cartridge with 5 mL of reagent water to remove any unretained interfering compounds.

-

Dry the cartridge by passing nitrogen gas through it for 5-10 minutes.

-

-

Elution:

-

Elute the retained this compound from the cartridge with 5 mL of a solution of 2% ammonium hydroxide in methanol.

-

Collect the eluate in a clean polypropylene tube.

-

-

Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 80:20 water:methanol with a suitable buffer).

-

LC-MS/MS Analysis

-

LC Column: A C18 reversed-phase column is commonly used for the separation of PFAS.

-

Mobile Phase A: 20 mM ammonium acetate (B1210297) in water

-

Mobile Phase B: Methanol

-

Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the analyte.

-

Ionization Mode: Electrospray ionization (ESI) in negative mode.

-

MS/MS Transitions: The specific precursor and product ion transitions for this compound and its internal standard should be optimized for the specific mass spectrometer being used. A common transition for short-chain PFCAs involves the loss of the carboxyl group.

Experimental Workflow Diagram

Caption: Workflow for the solid-phase extraction of this compound.

Logical Relationship of SPE Steps

Caption: Logical steps and their purpose in the solid-phase extraction process.

Conclusion

This application note provides a comprehensive guide for the solid-phase extraction of this compound from aqueous samples. The use of weak anion exchange SPE cartridges offers high recovery and clean extracts, enabling sensitive and reliable quantification by LC-MS/MS. The provided protocol and workflow diagrams serve as a valuable resource for researchers and scientists involved in the analysis of short-chain PFAS. Method optimization and validation are recommended for specific sample matrices to ensure data quality and accuracy.

Application Note: Analysis of 4,4,5,5,6,6,6-heptafluorohexanoic Acid in Soil and Sediment

Introduction

4,4,5,5,6,6,6-heptafluorohexanoic acid (HFHxA), also known as 3:3 fluorotelomer carboxylic acid (3:3 FTCA), is a member of the broad class of per- and polyfluoroalkyl substances (PFAS). Due to their widespread use in industrial and consumer products, PFAS, including HFHxA, have become ubiquitous environmental contaminants. Their persistence, potential for bioaccumulation, and suspected adverse health effects necessitate sensitive and reliable analytical methods for their determination in various environmental matrices, including soil and sediment. This application note provides a detailed protocol for the extraction and quantification of HFHxA in soil and sediment samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), based on established methodologies such as U.S. EPA Method 1633.

Analytical Approach

The accurate analysis of HFHxA in complex matrices like soil and sediment involves a multi-step process. This includes meticulous sample collection and preparation to avoid contamination, followed by an efficient extraction of the analyte from the solid matrix. A crucial cleanup step is then employed to remove interfering substances that could affect the analytical results. Finally, the concentration of HFHxA is determined using the highly selective and sensitive technique of LC-MS/MS with isotope dilution.

Experimental Protocols

1. Sample Collection and Handling

Proper sample collection and handling are critical to prevent contamination and ensure the integrity of the samples.

-

Materials: Use high-density polyethylene (B3416737) (HDPE) or polypropylene (B1209903) containers for sample collection. Avoid using materials containing polytetrafluoroethylene (PTFE).

-

Procedure:

-

Collect soil or sediment samples using clean, stainless steel sampling equipment.

-

Transfer the sample to the pre-cleaned sample container, ensuring minimal headspace.

-

Store samples at or below 6°C and protect them from light.

-

The recommended holding time for solid samples is 90 days when stored at 0–6°C.[1]

-

2. Sample Preparation: Extraction and Cleanup

This protocol is based on the principles outlined in U.S. EPA Method 1633 and other validated methods for PFAS analysis in solid matrices.

-

Reagents and Materials:

-

Methanol (B129727) (MeOH), HPLC grade or higher

-

Ammonium (B1175870) hydroxide (B78521) (NH₄OH), reagent grade

-

Glacial acetic acid, reagent grade

-

Reagent water, free of PFAS

-

Isotopically labeled internal standards (e.g., ¹³C-labeled HFHxA)

-

Solid-phase extraction (SPE) cartridges with graphitized carbon black (GCB) or a weak anion exchange (WAX) mechanism.

-

-

Extraction Procedure:

-

Homogenize the soil or sediment sample.

-

Weigh approximately 2 grams of the homogenized sample into a polypropylene centrifuge tube.

-

Spike the sample with a known amount of the isotopically labeled internal standard solution.

-

Add 10 mL of basic methanol (e.g., 1% ammonium hydroxide in methanol).

-

Vortex the sample for a specified time (e.g., 10 minutes) and then centrifuge (e.g., at 2,800 rpm for 10 minutes).

-

Decant the supernatant into a clean polypropylene tube.

-

Repeat the extraction process with additional volumes of basic methanol and combine the extracts.[2]

-

-

Cleanup Procedure (using SPE):

-

Condition the SPE cartridge according to the manufacturer's instructions. This typically involves rinsing with basic methanol followed by reagent water.

-

Load the combined sample extract onto the conditioned SPE cartridge.

-

Wash the cartridge with appropriate solvents to remove interferences.

-

Elute the target analytes, including HFHxA, from the cartridge using a suitable elution solvent (e.g., 1% methanolic ammonium hydroxide).

-

Neutralize the eluate with acetic acid.

-

Concentrate the final extract under a gentle stream of nitrogen if necessary and reconstitute in a suitable solvent for LC-MS/MS analysis.

-

3. LC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS) is used for the analysis.

-

Chromatographic Conditions (Typical):

-

Column: A C18 reversed-phase column suitable for PFAS analysis.

-

Mobile Phase: A gradient of ammonium acetate (B1210297) in water and methanol or acetonitrile.

-

Flow Rate: As recommended for the column dimensions.

-

Injection Volume: Typically 2-10 µL.

-

-

Mass Spectrometry Conditions (Typical):

-

Ionization Mode: Electrospray ionization (ESI) in negative mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both the native HFHxA and its isotopically labeled internal standard.

-

Data Presentation

The following tables summarize quantitative data for the analysis of this compound (HFHxA or 3:3 FTCA) in solid matrices as reported in various studies.

Table 1: Method Detection Limits (MDLs) for 3:3 FTCA in Solid Matrices

| Method Reference | Matrix | MDL (ng/g or µg/kg) | Notes |

| EPA Draft Method 1633 | Aqueous | 0.721 ng/L (as reference) | The draft method provides MDLs for aqueous samples, which can serve as a reference for expected sensitivity.[3] |

| Evaluation of New Anion Exchange and Synthetic Carbon Sorbents | Solid | 0.066 ng/g | Initial MDL using Bond Elut PFAS WAX.[4] |

Note: ng/g is equivalent to µg/kg.

Table 2: Recovery of 3:3 FTCA in Spiked Soil Samples

| Study/Method Reference | Matrix Type | Spiking Level | Recovery (%) | Relative Standard Deviation (RSD) (%) |

| Thermo Fisher Scientific Application Note | Soil | Not specified | 65 | ≤ 20 |

| Agilent Application Note | Loamy Sand | 0.625 ng/g | ~95 | ~10 |

| Agilent Application Note | Reed Sedge Peat | 0.625 ng/g | ~90 | ~15 |

| Agilent Application Note | Topsoil | 0.625 ng/g | ~100 | ~10 |

Mandatory Visualization

Caption: Experimental workflow for the analysis of HFHxA in soil and sediment.

References

Application Notes and Protocols for Protein Binding Assays of 4,4,5,5,6,6,6-heptafluorohexanoic acid (HFHxA)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for characterizing the binding of 4,4,5,5,6,6,6-heptafluorohexanoic acid (HFHxA), a short-chain per- and polyfluoroalkyl substance (PFAS), to various proteins. Understanding these interactions is crucial for assessing its toxicokinetics and potential biological effects. While specific data for HFHxA is limited, the methodologies described are based on established assays for structurally similar short-chain PFAS, such as perfluorohexanoic acid (PFHxA).

Introduction

Short-chain PFAS like HFHxA are increasingly prevalent in the environment.[1] Their interaction with proteins, particularly serum albumins and fatty acid binding proteins (FABPs), is a key determinant of their distribution, metabolism, and potential toxicity.[1][2][3][4] Several biophysical techniques can be employed to quantify these binding events. This document outlines the principles and detailed protocols for three commonly used assays: Equilibrium Dialysis (EqD), Tryptophan Fluorescence Quenching, and Isothermal Titration Calorimetry (ITC).

Data Presentation: Quantitative Binding Data

The binding affinity of short-chain PFAS to various proteins has been investigated. The dissociation constant (Kd) is a common metric used to quantify the strength of these interactions, with a lower Kd indicating a stronger binding affinity. The following table summarizes representative binding data for short-chain PFAS, including PFHxA, with key proteins.

| Compound | Protein | Assay Method | Dissociation Constant (Kd) (µM) | Reference |

| Perfluorohexanoic acid (PFHxA) | Human Serum Albumin (hSA) | Isothermal Titration Calorimetry (ITC) | 4.5 ± 2.1 | [5][6] |

| Perfluorohexanoic acid (PFHxA) | Liver Fatty Acid Binding Protein (L-FABP) | Equilibrium Dialysis (EqD) | Not explicitly stated for PFHxA, but binding was observed. | [1] |

| Perfluorobutanoic acid (PFBA) | Peroxisome Proliferator-Activated Receptor δ (PPAR-δ) | Equilibrium Dialysis (EqD) | 0.044 ± 0.013 | [1] |

| Perfluorohexanoate (PFHxA) | Peroxisome Proliferator-Activated Receptor α (PPAR-α) | Equilibrium Dialysis (EqD) | 0.097 ± 0.070 | [1] |

| Perfluoroheptanoic acid (PFHpA) | Adipocyte Fatty Acid-Binding Protein (FABP4) | Fluorescence Competition Assay | 4.46 ± 0.17 | [2] |

Experimental Protocols

Equilibrium Dialysis (EqD)

Equilibrium dialysis is a robust method for measuring the binding of small molecules to macromolecules.[7] It involves separating a protein solution from a ligand solution by a semi-permeable membrane that allows the passage of the small ligand but not the larger protein.[7] At equilibrium, the concentration of the free, unbound ligand is the same on both sides of the membrane, allowing for the calculation of the bound ligand concentration and the dissociation constant.[7][8]

Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of HFHxA in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

-

Prepare a solution of the target protein (e.g., Human Serum Albumin) at a known concentration in the same buffer.

-

-

Dialysis Setup:

-

Use a commercially available equilibrium dialysis apparatus with dialysis membrane inserts (e.g., 5-10 kDa molecular weight cutoff).[9][10]

-

Pipette the protein solution into one chamber of the dialysis unit (the "protein chamber").

-

Pipette the HFHxA solution into the other chamber (the "buffer chamber"). It is recommended to test a range of HFHxA concentrations.

-

-

Equilibration:

-

Seal the dialysis unit and incubate it on a shaker at a constant temperature (e.g., 37°C) for a sufficient time to reach equilibrium (typically 4-24 hours).[11]

-

-

Sample Analysis:

-

After incubation, carefully collect aliquots from both the protein and buffer chambers.

-

Determine the concentration of HFHxA in both aliquots using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

The concentration of HFHxA in the buffer chamber represents the free ligand concentration [L].

-

The total ligand concentration in the protein chamber is the sum of free and bound ligand. The bound ligand concentration [PL] can be calculated by subtracting the free ligand concentration from the total concentration in the protein chamber.

-

The dissociation constant (Kd) can be determined by plotting the bound ligand concentration against the free ligand concentration and fitting the data to a suitable binding model (e.g., a single-site binding model).

-

Experimental Workflow for Equilibrium Dialysis

Caption: Workflow for determining protein-HFHxA binding using equilibrium dialysis.

Tryptophan Fluorescence Quenching

This technique relies on the intrinsic fluorescence of tryptophan residues within a protein.[12][13][14][15] When a ligand like HFHxA binds to a protein, it can alter the local environment of nearby tryptophan residues, leading to a change (quenching) in the fluorescence intensity.[12][13] This change can be used to determine the binding affinity.

Protocol:

-

Instrumentation:

-

Use a spectrofluorometer capable of excitation and emission wavelength scanning.

-

-

Sample Preparation:

-

Prepare a solution of the target protein (containing tryptophan residues) in a suitable buffer (e.g., PBS, pH 7.4). The protein concentration should be kept constant.

-

Prepare a concentrated stock solution of HFHxA.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength to 295 nm (to selectively excite tryptophan) and record the emission spectrum (typically from 300 to 400 nm).[15]

-

Measure the initial fluorescence intensity of the protein solution.

-

Perform a titration by making sequential additions of small aliquots of the HFHxA stock solution to the protein solution.

-

After each addition, mix thoroughly and record the fluorescence emission spectrum.

-

-

Data Analysis:

-

Correct the fluorescence intensity for the inner filter effect if necessary.[12]

-

Plot the change in fluorescence intensity as a function of the HFHxA concentration.

-

The binding constant can be calculated by fitting the data to the Stern-Volmer equation or other appropriate binding models.

-

Tryptophan Fluorescence Quenching Workflow

Caption: Workflow for tryptophan fluorescence quenching assay.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[16][17][18][19]

Protocol:

-

Instrumentation:

-

Use an isothermal titration calorimeter.

-

-

Sample Preparation:

-

Prepare solutions of the protein and HFHxA in the same buffer to minimize heat of dilution effects.

-

Thoroughly degas both solutions before use.

-

-

ITC Experiment:

-

Load the protein solution into the sample cell and the HFHxA solution into the injection syringe.

-

Set the experimental parameters, including temperature, injection volume, and spacing between injections.

-

Initiate the titration, where small aliquots of the HFHxA solution are injected into the protein solution.

-

-

Data Analysis:

-

The raw data consists of a series of heat-flow peaks corresponding to each injection.

-

Integrate the peaks to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).

-

Isothermal Titration Calorimetry Workflow

Caption: Workflow for Isothermal Titration Calorimetry.

Potential Signaling Pathway Involvement

Short-chain PFAS have been shown to interact with nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs).[1] This interaction can potentially lead to the activation of signaling pathways that regulate lipid metabolism and other cellular processes. While the specific pathways for HFHxA are not yet fully elucidated, a plausible mechanism involves its binding to PPARs, leading to the transcription of target genes.

Potential HFHxA Signaling Pathway

Caption: Potential signaling pathway activation by HFHxA via PPARs.

References

- 1. mdpi.com [mdpi.com]

- 2. biorxiv.org [biorxiv.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Investigation of the Interaction between Human Serum Albumin and Branched Short-Chain Perfluoroalkyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Overview of Equilibrium Dialysis [harvardapparatus.com]

- 8. bio.libretexts.org [bio.libretexts.org]

- 9. Quantitative Microdialysis: Experimental Protocol and Software for Small Molecule Protein Affinity Determination and for Exclusion of Compounds with Poor Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. files.core.ac.uk [files.core.ac.uk]

- 15. Tryptophan fluorescence quenching as a binding assay to monitor protein conformation changes in the membrane of intact mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Titration calorimetry as a binding assay for lipid-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tainstruments.com [tainstruments.com]

- 19. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

Application Notes: 4,4,5,5,6,6,6-Heptafluorohexanoic Acid as a Reference Standard in Environmental Analysis

Introduction

4,4,5,5,6,6,6-Heptafluorohexanoic acid, also known as 3:3 Fluorotelomer carboxylic acid (3:3 FTCA), is a member of the broad class of per- and polyfluoroalkyl substances (PFAS). Due to their widespread use and persistence in the environment, the accurate quantification of PFAS, including 3:3 FTCA, is of significant regulatory and research interest.[1] This document provides detailed application notes and protocols for the use of this compound as a reference standard for the quantitative analysis of PFAS in environmental matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), with a focus on methodologies aligned with U.S. Environmental Protection Agency (EPA) Method 1633.[2][3]

Physicochemical Properties

A solid understanding of the physicochemical properties of this compound is essential for its proper handling and use as a reference standard.

| Property | Value | Reference |

| Synonyms | 3:3 Fluorotelomer carboxylic acid (3:3 FTCA), 2H,2H,3H,3H-Perfluorohexanoic acid | [1][4] |

| CAS Number | 356-02-5 | [4] |

| Molecular Formula | C₆H₅F₇O₂ | [4][5] |

| Molecular Weight | 242.09 g/mol | [4][5] |

| Appearance | Low melting solid | [6] |

| Melting Point | 38 °C | [6] |

| Boiling Point | 77-78 °C at 4 mmHg | [6] |